molecular formula C15H15N3O3 B5360116 N-[4-(N-2-furoylethanehydrazonoyl)phenyl]acetamide

N-[4-(N-2-furoylethanehydrazonoyl)phenyl]acetamide

Cat. No. B5360116
M. Wt: 285.30 g/mol
InChI Key: NUJKMEFAWSTNRK-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(N-2-furoylethanehydrazonoyl)phenyl]acetamide, commonly known as FEH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FEH is a hydrazone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of FEH is not fully understood, but it is believed to exert its effects through various pathways. FEH has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in anti-tumor effects. FEH has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of glucose metabolism and insulin secretion. Additionally, FEH has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
FEH has been shown to exhibit various biochemical and physiological effects, including anti-tumor, anti-diabetic, and anti-inflammatory effects. FEH has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. FEH has also been shown to regulate glucose metabolism and insulin secretion, leading to improved glycemic control in diabetic animal models. Additionally, FEH has been shown to inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation in animal models of inflammation.

Advantages and Limitations for Lab Experiments

FEH has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and well-characterized mechanism of action. However, FEH also has some limitations, including its low water solubility, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several potential future directions for the study of FEH. One area of interest is the development of FEH derivatives with improved water solubility and bioavailability. Another area of interest is the study of FEH in combination with other anti-cancer or anti-inflammatory agents to enhance its therapeutic effects. Additionally, the study of FEH in animal models of other diseases, such as neurodegenerative diseases, may provide insights into its potential therapeutic applications beyond cancer, diabetes, and inflammation.

Synthesis Methods

The synthesis of FEH involves the reaction between 2-furoylhydrazine and 4-nitroacetophenone, followed by the reduction of the nitro group to an amino group using sodium dithionite. The resulting product is then acetylated using acetic anhydride to obtain FEH. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

FEH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. FEH has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. FEH has also been shown to have anti-diabetic effects by regulating glucose metabolism and insulin secretion. Additionally, FEH has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(Z)-1-(4-acetamidophenyl)ethylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-10(17-18-15(20)14-4-3-9-21-14)12-5-7-13(8-6-12)16-11(2)19/h3-9H,1-2H3,(H,16,19)(H,18,20)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJKMEFAWSTNRK-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.